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molecular formula C12H16BrNO B8519396 (4-Bromo-phenyl)-(1-methyl-pyrrolidin-3-yl)-methanol

(4-Bromo-phenyl)-(1-methyl-pyrrolidin-3-yl)-methanol

Cat. No. B8519396
M. Wt: 270.17 g/mol
InChI Key: XNYTUNFMKIXVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263772B2

Procedure details

Cool a solution of (4-bromo-phenyl)-(1-methyl-pyrrolidin-3-yl)-methanol in CH2Cl2 (6.5 mL) to 0° C. Add slowly a solution of DAST (0.1 mL, 0.78 mmol) in CH2Cl2. Stir the mixture at RT overnight. Cool the mixture to 0° C., then carefully quench with saturated NaHCO3 (exothermic and gas evolution). Extract the aqueous layer with CH2Cl2. Dry the combined organic phases with Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography, collecting all the fractions as the product does not show by UV. Elute with 5-10% MeOH (2 N NH3)/CH2Cl2 to give 0.049 g (35%) of the title compound. LC-MS/ES m/z (79Br) 272.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:10]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11]2)O)=[CH:4][CH:3]=1.CCN(S(F)(F)[F:22])CC>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:22])[CH:10]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(O)C1CN(CC1)C
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quench with saturated NaHCO3 (exothermic and gas evolution)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic phases with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography
CUSTOM
Type
CUSTOM
Details
collecting all the fractions as the product
WASH
Type
WASH
Details
Elute with 5-10% MeOH (2 N NH3)/CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C1CN(CC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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